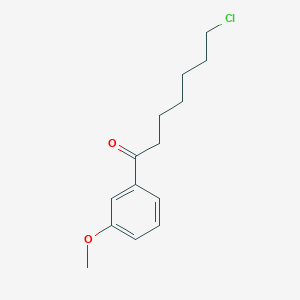

7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane

Description

Contextualization within Ketone and Halogenated Organic Compound Classes

7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane is a member of two prominent classes of organic compounds: ketones and halogenated organic compounds. Its chemical behavior and physical properties are a composite of the characteristics inherent to these functional groups.

The ketone moiety, specifically an aryl ketone, is characterized by a carbonyl group (C=O) bonded to the benzene (B151609) ring and the heptane (B126788) chain. The carbonyl group imparts polarity to the molecule and serves as a site for a wide array of chemical transformations. libretexts.org Aryl ketones, in particular, are stable compounds and are common structural motifs in pharmaceuticals and other biologically active molecules. numberanalytics.com The methoxy (B1213986) group (-OCH3) on the phenyl ring is an electron-donating group, which can influence the reactivity of the aromatic ring in electrophilic substitution reactions and modify the electronic properties of the carbonyl group.

The halogenated component of the molecule is the chloroheptane chain. The terminal chlorine atom introduces a reactive electrophilic site susceptible to nucleophilic substitution. nih.gov Halogenated organic compounds are widely utilized in organic synthesis as precursors for the introduction of other functional groups and for the construction of carbon-carbon bonds. nih.gov The presence of a halogen atom can also influence the physical properties of a molecule, such as its boiling point and solubility.

The combination of a ketone and an alkyl halide in a single molecule, such as in this compound, creates a bifunctional molecule . wikipedia.org This dual reactivity allows for a diverse range of synthetic manipulations, where each functional group can be addressed independently or in concert to construct complex molecular architectures. researchgate.netiupac.org

Below is a data table summarizing the key functional groups and their general properties.

| Functional Group | Class | Key Properties |

| C=O (carbonyl) | Ketone | Polar, electrophilic carbon, nucleophilic oxygen, can undergo nucleophilic addition and reactions at the α-carbon. libretexts.org |

| C-Cl (chloroalkane) | Halogenated Organic Compound | Electrophilic carbon, good leaving group in nucleophilic substitution reactions. nih.gov |

| C6H4OCH3 (methoxyphenyl) | Aryl Ether | Electron-donating group, influences aromatic ring reactivity. |

Overview of Research Trajectories and Potential Applications in Organic Synthesis and Chemical Biology

While specific research on this compound is not extensively published, its structure suggests several promising research trajectories and applications, primarily leveraging its bifunctional nature.

In Organic Synthesis:

The dual reactivity of this compound makes it a versatile building block for the synthesis of a variety of organic molecules. The terminal chloride can undergo nucleophilic substitution with a wide range of nucleophiles (e.g., amines, alkoxides, thiolates, cyanides) to introduce new functional groups. The ketone functionality can be targeted by nucleophilic additions, reductions, or reactions at the alpha-carbon.

One significant application is in the synthesis of heterocyclic compounds . The long alkyl chain separating the two functional groups allows for intramolecular cyclization reactions. For instance, reaction with a primary amine could lead to the formation of large-ring nitrogen-containing heterocycles, which are important scaffolds in medicinal chemistry.

Furthermore, this compound can serve as a precursor for the synthesis of long-chain functionalized ketones and aldehydes , which are important structural motifs in bioactive compounds and pharmaceuticals. nih.govresearchgate.net The chloro group can be replaced by other functionalities, and the ketone can be modified to access a diverse range of derivatives.

A plausible synthetic route to this compound itself is the Friedel-Crafts acylation of anisole (B1667542) (methoxybenzene) with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst. This is a standard method for the preparation of aryl ketones.

In Chemical Biology:

Bifunctional molecules are increasingly utilized as tools in chemical biology to probe and manipulate biological systems. nih.govnih.gov this compound and its derivatives could potentially be explored in several areas:

Covalent Inhibitors: The electrophilic chloroalkane moiety could act as a warhead to form a covalent bond with a nucleophilic residue (e.g., cysteine, lysine) in the active site of a target protein. acs.org The methoxyphenyl ketone portion would contribute to the binding affinity and selectivity for the target. Ketone-based compounds have been explored as inhibitors for various enzymes, including proteases. acs.org

Molecular Probes: By attaching a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) to the terminal chlorine via nucleophilic substitution, this molecule could be converted into a chemical probe. Such probes can be used to identify and study the interactions of the methoxyphenyl ketone scaffold with proteins or other biological macromolecules.

Drug Discovery: Long-chain ketones are found in a number of biologically active natural products and synthetic drugs. nih.govresearchgate.net The structural framework of this compound could serve as a starting point for the development of new therapeutic agents. By systematically modifying both the aromatic ring and the alkyl chain, libraries of compounds could be synthesized and screened for biological activity.

The following interactive data table outlines potential synthetic transformations and applications for this compound class.

| Reaction Type | Reagent/Condition | Product Type | Potential Application |

| Nucleophilic Substitution | Primary Amine | N-substituted amino ketone | Synthesis of heterocyclic compounds |

| Nucleophilic Substitution | Sodium Azide (B81097) | Azido ketone | Precursor for amines, click chemistry |

| Reduction of Ketone | Sodium Borohydride (B1222165) | Chloro-alcohol | Chiral building block |

| Intramolecular Cyclization | Base | Cyclic ketone | Synthesis of carbocyclic systems |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1-(3-methoxyphenyl)heptan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClO2/c1-17-13-8-6-7-12(11-13)14(16)9-4-2-3-5-10-15/h6-8,11H,2-5,9-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWQMUWOFNTXBAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645184 | |

| Record name | 7-Chloro-1-(3-methoxyphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-43-1 | |

| Record name | 7-Chloro-1-(3-methoxyphenyl)-1-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-1-(3-methoxyphenyl)heptan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 7 Chloro 1 3 Methoxyphenyl 1 Oxoheptane

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. numberanalytics.com For 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane, the most logical retrosynthetic disconnection is at the bond between the carbonyl carbon and the aromatic ring. This disconnection is characteristic of a Friedel-Crafts acylation reaction. masterorganicchemistry.com

This primary disconnection breaks the target molecule into two key synthons: an electrophilic acylium ion synthon derived from the seven-carbon chain and a nucleophilic 3-methoxyphenyl (B12655295) synthon. The corresponding synthetic equivalents for these synthons are 7-chloroheptanoyl chloride and anisole (B1667542) (methoxybenzene), respectively.

A further disconnection of the 7-chloroheptanoyl chloride precursor can lead back to simpler starting materials such as 7-chloroheptanoic acid or ε-caprolactone, which can be converted to the required acyl chloride. This strategic deconstruction provides a clear and efficient roadmap for the forward synthesis.

Stepwise Construction of the this compound Skeleton

The forward synthesis builds the molecule based on the retrosynthetic plan, typically involving the formation of the aromatic ketone followed by any necessary modifications to the alkyl chain.

The cornerstone of the synthesis is the Friedel-Crafts acylation, a classic method for forming aryl ketones. libretexts.org This reaction involves the electrophilic aromatic substitution of an acyl group onto an aromatic ring. masterorganicchemistry.com In this specific synthesis, anisole (methoxybenzene) is acylated with 7-chloroheptanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.org

The mechanism proceeds through the following steps:

Formation of the Acylium Ion: The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride (7-chloroheptanoyl chloride), making it a better leaving group. This facilitates the formation of a highly electrophilic and resonance-stabilized acylium ion. youtube.com

Electrophilic Attack: The electron-rich anisole ring acts as a nucleophile, attacking the acylium ion. The methoxy (B1213986) group (-OCH₃) is an ortho-, para-directing activator. Due to steric hindrance at the ortho position, the para-substituted product is typically favored. However, since the target is the meta-substituted isomer relative to the methoxy group, the starting material would be 3-chloroanisole (B146291) acylated with heptanoyl chloride, or more directly, anisole acylated with 7-chloroheptanoyl chloride where the directing effects lead to the desired product mixture from which the meta isomer can be isolated, although yields for the meta product would be lower compared to ortho and para isomers without a meta-directing group present. For the synthesis of the title compound, 1-(3-methoxyphenyl)-1-oxoheptane would first be synthesized from 3-methoxyanisole or through a route that establishes the meta-relationship, followed by chlorination. A more direct named route involves the Friedel-Crafts acylation of anisole with 7-chloroheptanoyl chloride. The methoxy group directs acylation primarily to the para and ortho positions. The synthesis of the specific 3-methoxy isomer would thus necessitate starting with 1,3-dimethoxybenzene (B93181) and controlling reaction stoichiometry or using a blocking group strategy, or more commonly, starting from a material where the 3-substitution pattern is already established, such as 3-methoxybenzoic acid.

Assuming the use of anisole and 7-chloroheptanoyl chloride, the reaction would be:

Anisole + 7-Chloroheptanoyl Chloride --(AlCl₃)--> 1-(methoxyphenyl)-7-chloroheptan-1-one + HCl

The reaction typically yields a mixture of ortho and para isomers, from which the desired isomer must be separated.

An alternative strategy involves starting with a pre-existing aromatic ketone and elongating the chain. For instance, one could begin with 3-methoxyacetophenone. Chain elongation could be achieved through reactions like the Wittig reaction or aldol (B89426) condensation, followed by reduction and further functionalization.

From 7-chloroheptanoic acid: Treatment of 7-chloroheptanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride provides a direct route to the acyl chloride.

From ε-caprolactone: Ring-opening of the lactone with a chloride source under acidic conditions can yield the corresponding chloro-substituted carboxylic acid, which can then be converted to the acyl chloride.

Introduction of the terminal chloride onto an unfunctionalized heptanoyl chain attached to the ring (i.e., on 1-(3-methoxyphenyl)heptan-1-one) is challenging and less efficient than incorporating it from the start via the acyl chloride.

Once the basic skeleton of this compound is assembled, further modifications can be made. The ketone and terminal chloride functional groups are versatile handles for subsequent reactions. For example:

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). Complete reduction to a methylene (B1212753) (-CH₂-) group can be achieved through methods like the Clemmensen (using zinc amalgam and HCl) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reduction, yielding 1-chloro-7-(3-methoxyphenyl)heptane. youtube.com

Substitution of the Chloride: The terminal chloride can be displaced by a variety of nucleophiles (e.g., cyanide, azide (B81097), amines, alkoxides) to generate a diverse library of derivatives. For instance, reaction with sodium iodide could convert it to the more reactive 7-iodo derivative.

Optimization of Reaction Conditions and Yield Enhancement

Optimizing the Friedel-Crafts acylation step is crucial for maximizing the yield and purity of the final product. researchgate.net Several factors can be systematically varied to enhance the reaction's efficiency. numberanalytics.com

Catalyst Stoichiometry: The Lewis acid catalyst (e.g., AlCl₃) is often required in stoichiometric amounts or even in excess because it complexes with the product ketone, deactivating it. Reducing the amount of catalyst can sometimes be achieved with more reactive substrates or by using alternative, more efficient catalysts. acs.org

Solvent Choice: The choice of solvent can significantly impact the reaction. numberanalytics.com Common solvents include dichloromethane, carbon disulfide, or nitrobenzene. The solvent can affect the solubility of reactants and intermediates and influence the catalyst's activity.

Temperature Control: Friedel-Crafts acylations are often exothermic. Maintaining a low temperature (e.g., 0-5 °C) during the initial addition can help control the reaction rate and minimize the formation of side products.

Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time, ensuring the reaction goes to completion without significant product degradation.

Below is an illustrative table of how reaction conditions could be optimized for the Friedel-Crafts acylation of anisole with 7-chloroheptanoyl chloride.

| Catalyst (equiv.) | Solvent | Temperature (°C) | Time (h) | Hypothetical Yield (%) | Notes |

| AlCl₃ (1.1) | Dichloromethane | 0 to 25 | 4 | 65 | Standard conditions, potential for side products. |

| AlCl₃ (1.1) | Carbon Disulfide | 0 | 6 | 75 | Improved selectivity, but CS₂ is toxic. |

| FeCl₃ (1.0) | Dichloromethane | 25 | 8 | 55 | Milder, less active catalyst; may require longer times. |

| AlCl₃ (2.0) | Nitrobenzene | 25 | 2 | 70 | Harsher conditions, faster reaction, complex workup. |

| AlCl₃ (1.1) | (No Solvent) | 50 | 1 | 60 | Solvent-free conditions can be efficient but harder to control. |

Note: This data is illustrative and represents a potential optimization study.

Development of Analogues and Derivatives of this compound

The synthetic framework for this compound is highly adaptable for creating a wide range of analogues and derivatives. tandfonline.com Modifications can be introduced by changing either the aromatic component or the acyl chain.

Varying the Aromatic Ring: By substituting anisole with other substituted aromatic compounds, a variety of analogues can be synthesized. For example, using dimethoxybenzene, toluene, or halogenated benzenes in the Friedel-Crafts acylation would result in derivatives with different substitution patterns on the phenyl ring. tandfonline.comnih.gov

Modifying the Alkyl Chain: The length and functionality of the acyl chloride can be altered. Using acyl chlorides of different lengths (e.g., 5-chloropentanoyl chloride or 9-chlorononanoyl chloride) would produce analogues with shorter or longer alkyl chains. Introducing other functional groups onto the chain, such as double bonds or other halides, opens up further synthetic possibilities. orgsyn.org

Post-synthesis Derivatization: As mentioned in section 2.2.3, the ketone and chloride moieties of the final product serve as points for further chemical modification, leading to the synthesis of diverse derivatives such as alcohols, amines, and ethers. nih.gov

This flexibility allows for the systematic exploration of structure-activity relationships in medicinal chemistry or the tuning of physical properties for materials science applications.

| Starting Arene | Acyl Chloride | Resulting Analogue Structure |

| 1,2-Dimethoxybenzene | 7-Chloroheptanoyl chloride | 7-Chloro-1-(3,4-dimethoxyphenyl)-1-oxoheptane |

| Toluene | 7-Chloroheptanoyl chloride | 7-Chloro-1-(4-methylphenyl)-1-oxoheptane |

| Anisole | 5-Chloropentanoyl chloride | 5-Chloro-1-(3-methoxyphenyl)-1-oxopentane |

| Anisole | Hept-6-enoyl chloride | 1-(3-Methoxyphenyl)-1-oxohept-6-ene |

| Naphthalene | 7-Chloroheptanoyl chloride | 7-Chloro-1-(naphthalen-2-yl)-1-oxoheptane |

Emerging Catalytic and Photochemical Approaches in Related Synthesis

While classical methods like Friedel-Crafts acylation remain fundamental, contemporary organic synthesis has seen the rise of powerful catalytic and photochemical strategies. These emerging methodologies offer alternative pathways for constructing molecules like this compound, often providing milder reaction conditions, enhanced functional group tolerance, and novel reactivity. This section explores transition metal-catalyzed, photochemical, and stereoselective approaches relevant to the synthesis of long-chain aryl ketones.

Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille, Kumada)

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. researchgate.net These methods are particularly valuable for the synthesis of substituted aryl ketones. researchgate.net The general mechanism for many of these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. umb.edu

Suzuki-Miyaura Coupling: This reaction is arguably the most widely used cross-coupling method due to the stability and low toxicity of the organoboron reagents. umb.eduacs.org The synthesis of aryl ketones via Suzuki coupling can be achieved by reacting an aryl boronic acid with an acyl chloride or anhydride (B1165640) in the presence of a palladium catalyst. acs.orgorganic-chemistry.org For the synthesis of the target compound, this could involve coupling 3-methoxyphenylboronic acid with 7-chloroheptanoyl chloride. The reaction's mild conditions and tolerance for a wide array of functional groups make it an attractive option. acs.org

Kumada Coupling: The Kumada coupling utilizes a Grignard reagent (organomagnesium halide) and an organo halide, typically catalyzed by nickel or palladium complexes. umb.edu It represents one of the earliest examples of transition metal-catalyzed C-C bond formation. umb.edu A potential route to this compound could involve the reaction of (3-methoxyphenyl)magnesium bromide with 7-chloroheptanoyl chloride. A key limitation is the high reactivity of Grignard reagents, which restricts the compatibility with certain functional groups. umb.edu

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organohalide, catalyzed by palladium. umb.edu While effective, the toxicity of organotin reagents has led to a decline in its use in favor of alternatives like the Suzuki coupling. umb.edu

Below is a comparative table of these key coupling reactions for aryl ketone synthesis.

| Coupling Reaction | Organometallic Reagent | Electrophile | Typical Catalyst | Key Advantages | Key Disadvantages |

| Suzuki-Miyaura | Organoboron (e.g., Boronic Acid) | Acyl Halide, Aryl Halide | Palladium (Pd) | Low toxicity, stable reagents, wide functional group tolerance umb.eduacs.org | Boronic acid decomposition can be an issue acs.org |

| Kumada | Organomagnesium (Grignard Reagent) | Aryl/Alkyl Halide | Nickel (Ni) or Palladium (Pd) | High reactivity, low cost of reagents umb.edu | Limited functional group tolerance umb.edu |

| Stille | Organotin (Stannane) | Aryl/Alkyl Halide | Palladium (Pd) | Tolerant of many functional groups umb.edu | High toxicity of tin compounds umb.edu |

| Heck | Alkene | Aryl Halide | Palladium (Pd) | Forms C-C bonds with alkenes umb.edu | Not a direct route to ketones without subsequent steps |

Other notable transition metal-catalyzed reactions for ketone synthesis include the Fukuyama coupling and various carbonylative couplings, which introduce a carbonyl group directly during the reaction. researchgate.netumb.edu

Photochemical and Photoredox Transformations

Photochemistry and, more recently, visible-light photoredox catalysis have emerged as powerful tools for organic synthesis, offering unique reaction pathways driven by light energy. thieme-connect.commdpi.com These methods can generate highly reactive intermediates, such as radicals, under exceptionally mild conditions. nih.gov

In the context of ketone synthesis, photoredox catalysis allows for the generation of acyl radicals from precursors like aldehydes, carboxylic acids, or acyl chlorides. mdpi.com These acyl radicals can then participate in coupling reactions to form the desired ketone. For instance, a strategy could involve the photoredox-mediated generation of a 7-chloroheptanoyl radical, which could then be coupled with a suitable 3-methoxyphenyl-containing reagent.

Another application involves the direct functionalization of ketone precursors. nih.gov For example, photoredox catalysis combined with organocatalysis has been shown to enable the direct β-arylation of saturated ketones. nih.gov While not a direct synthesis of the primary ketone structure, this demonstrates the power of photochemical methods to modify ketone-containing molecules in ways that are challenging via traditional thermal chemistry. nih.gov The use of light can also mitigate side reactions, such as the Norrish fragmentation, that can occur with aryl ketones under certain photochemical conditions. acs.org

Key features of these approaches include:

Mild Reaction Conditions: Often proceeding at room temperature.

High Selectivity: Light can be used to precisely control the activation of specific molecules.

Novel Reactivity: Enables transformations that are difficult or impossible through ground-state chemistry, such as the generation of open-shell intermediates under non-extreme conditions. nih.gov

Stereoselective Synthetic Pathways (e.g., asymmetric reductions, chiral auxiliaries)

While this compound is an achiral molecule, stereoselective pathways are crucial for synthesizing related chiral compounds, such as the corresponding chiral secondary alcohol that would result from the reduction of the ketone. The asymmetric reduction of prochiral ketones is a fundamental transformation for producing optically active alcohols, which are valuable building blocks in pharmaceuticals and natural products. rsc.orgnih.gov

Asymmetric Reductions: The enantioselective reduction of a ketone can be achieved using chiral reducing agents or, more commonly, a stoichiometric reductant in the presence of a chiral catalyst. wikipedia.org

Catalytic Asymmetric Hydrogenation: This method uses molecular hydrogen as the reductant in the presence of a transition metal complex (often Ruthenium or Iridium) bearing a chiral ligand. nih.gov These catalysts can achieve high reactivity and excellent enantioselectivity for a wide range of ketone substrates. nih.gov

Oxazaborolidine Catalysts (CBS Reduction): Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst with borane (B79455) as the reducing agent. mdpi.com This system is highly effective for the asymmetric reduction of various ketones, affording chiral secondary alcohols with high enantiomeric excess (ee). mdpi.com

Transfer Hydrogenation: This process involves the transfer of hydrogen from a donor molecule, such as isopropanol (B130326) or formic acid, to the ketone, mediated by a chiral transition metal catalyst. wikipedia.org

The table below summarizes common catalytic systems for the asymmetric reduction of ketones.

| Method | Catalyst System | Reductant | Typical Enantioselectivity (ee) |

| Asymmetric Hydrogenation | Ru- or Ir-complex with chiral diphosphine ligands (e.g., BINAP) | H₂ Gas | Often >95% ee nih.govwikipedia.org |

| CBS Reduction | Chiral Oxazaborolidine | Borane (BH₃) | 91-98% ee for aryl ketones mdpi.com |

| Transfer Hydrogenation | Ru- or Rh-complex with chiral diamine ligands (e.g., TsDPEN) | Isopropanol or Formic Acid | Often >98% ee wikipedia.org |

| Hydrosilylation | Rhodium salts with chiral ligands (e.g., PYBOX) | Silanes (e.g., Ph₂SiH₂) | High ee possible wikipedia.org |

Chiral Auxiliaries: A different strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For ketone synthesis, a chiral auxiliary can be used to control the diastereoselective alkylation of an enolate. blogspot.com For example, an Evans oxazolidinone auxiliary could be attached to a precursor molecule to guide the addition of either the 3-methoxyphenyl group or the chloroheptyl chain, thereby setting a stereocenter. wikipedia.orgorganicchemistrydata.org After the key bond-forming step, the auxiliary is cleaved to reveal the enantiomerically enriched product. wikipedia.org

Purification and Isolation Techniques in this compound Synthesis

Following the synthesis of this compound, the crude product must be purified to remove unreacted starting materials, reagents, and byproducts. The choice of purification method depends on the physical properties of the target compound and the impurities present.

Chromatography: Flash column chromatography is a standard and highly effective method for purifying organic compounds. nih.gov The crude mixture is loaded onto a stationary phase (typically silica (B1680970) gel), and a solvent system (mobile phase) of appropriate polarity is used to elute the components at different rates. The polarity of this compound, with its aryl ketone and alkyl chloride moieties, makes it well-suited for separation from both more polar and less polar impurities using a solvent system such as a mixture of hexanes and ethyl acetate. nih.gov

Distillation: If the compound is thermally stable and has a sufficiently different boiling point from the impurities, distillation under reduced pressure (vacuum distillation) can be an effective purification technique, particularly for large-scale preparations.

Recrystallization: This technique is used to purify solid compounds. It involves dissolving the crude material in a hot solvent in which it is sparingly soluble at room temperature. rochester.edu Upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. The choice of solvent is critical for successful recrystallization. rochester.edu

Liquid-Liquid Extraction: This is typically used as a workup procedure rather than a final purification step. It separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase and an organic phase. For instance, after a reaction, extraction can remove water-soluble reagents or byproducts.

Chemical Purification: In cases where impurities are chemically similar to the product (e.g., an unreacted aldehyde precursor), chemical methods can be employed. One such technique is bisulfite extraction, which selectively removes aldehydes and some reactive ketones by forming a water-soluble bisulfite adduct, allowing the desired, less reactive ketone to be separated. nih.gov Another approach involves selective hydrogenation, where aldehydes can be reduced to alcohols under conditions that leave the ketone intact, facilitating subsequent separation. google.com

Spectroscopic and Structural Elucidation of 7 Chloro 1 3 Methoxyphenyl 1 Oxoheptane and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Spectral Interpretation

A ¹H NMR spectrum of 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane would provide crucial information about the number of different types of protons, their chemical environments, and their connectivity. The expected signals would include multiplets in the aromatic region corresponding to the protons on the 3-methoxyphenyl (B12655295) ring. The methoxy (B1213986) group would appear as a singlet, typically around 3.8 ppm. The aliphatic chain would show a series of multiplets corresponding to the methylene (B1212753) groups, with their chemical shifts influenced by their proximity to the carbonyl group and the chlorine atom. For instance, the protons adjacent to the carbonyl group would be the most deshielded among the aliphatic protons.

Hypothetical ¹H NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Predicted Aromatic Region | m | 4H | Ar-H |

| Predicted Methoxy Region | s | 3H | -OCH₃ |

| Predicted Aliphatic Region | t | 2H | -CH₂-CO- |

| Predicted Aliphatic Region | t | 2H | -CH₂-Cl |

Carbon-13 (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon would be readily identifiable by its characteristic downfield chemical shift, typically in the range of 190-200 ppm. The aromatic carbons would appear in the 110-160 ppm region, with the carbon attached to the methoxy group showing a distinct shift. The aliphatic carbons would be found in the upfield region of the spectrum.

Hypothetical ¹³C NMR Data Table for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Predicted Carbonyl Region | C=O |

| Predicted Aromatic Region | Ar-C |

| Predicted Methoxy Region | -OCH₃ |

| Predicted Aliphatic Region | -CH₂-CO- |

| Predicted Aliphatic Region | -CH₂-Cl |

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show a strong absorption band for the carbonyl (C=O) stretching vibration, typically around 1685 cm⁻¹. Other characteristic peaks would include those for the C-O stretching of the methoxy group and the C-Cl stretching vibration.

Hypothetical IR Data Table for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

|---|---|---|

| Predicted Carbonyl Stretch | Strong | C=O (Aryl Ketone) |

| Predicted Aromatic C-H Stretch | Medium | Ar C-H |

| Predicted Aliphatic C-H Stretch | Medium | Aliphatic C-H |

| Predicted C-O Stretch | Medium | Ar-O-CH₃ |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact molecular weight of this compound with high precision. This allows for the determination of its elemental composition, confirming the molecular formula C₁₄H₁₉ClO₂. The fragmentation pattern observed in the mass spectrum would provide further structural information, for example, by showing characteristic losses of the chloroalkyl chain or the methoxyphenyl group.

Advanced Crystallographic Studies for Solid-State Conformation (e.g., X-ray analysis of related structures)

While no specific X-ray crystallographic data for this compound has been found, this technique would be invaluable for determining its three-dimensional structure in the solid state if suitable crystals could be obtained. Analysis of related structures, such as other substituted phenyl ketones, often reveals details about bond lengths, bond angles, and intermolecular interactions, which could provide insights into the probable conformation of the target molecule. For instance, studies on analogues often show how the substituent on the phenyl ring influences the crystal packing.

Chemical Reactivity and Mechanistic Investigations of 7 Chloro 1 3 Methoxyphenyl 1 Oxoheptane

Reactions Involving the Ketone Carbonyl Group

The ketone functional group, characterized by a carbonyl (C=O) double bond, is a site of significant reactivity. The polarity of this bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes it susceptible to attack by nucleophiles and a candidate for various reduction reactions.

Nucleophilic Additions and Reductions (e.g., Clemmensen, Wolff-Kishner, Hydride Reductions)

The carbonyl group of 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane can be completely reduced to a methylene (B1212753) (-CH2-) group or reduced to a secondary alcohol, depending on the reagents employed.

Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid (HCl) to reduce aldehydes and ketones to alkanes. wikipedia.orgbyjus.com It is particularly effective for aryl-alkyl ketones like the subject compound. orgoreview.comlibretexts.org The reaction would convert the carbonyl group directly to a methylene group, yielding 1-chloro-7-(3-methoxyphenyl)heptane. The strongly acidic conditions are generally tolerated by the ether and alkyl chloride functionalities, although prolonged exposure could potentially lead to side reactions. The exact mechanism of the Clemmensen reduction remains a subject of investigation but is believed to involve organozinc intermediates on the surface of the zinc. wikipedia.orgchem-station.com

Wolff-Kishner Reduction: As a complementary method to the Clemmensen reduction, the Wolff-Kishner reduction achieves the same transformation under strongly basic conditions. lscollege.ac.in This makes it suitable for molecules with acid-sensitive functional groups. libretexts.org The reaction proceeds in two stages: first, the ketone reacts with hydrazine (B178648) (NH2NH2) to form a hydrazone intermediate. youtube.comalfa-chemistry.com In the second step, the addition of a strong base, such as potassium hydroxide (B78521) (KOH), and heating to high temperatures (180-220 °C) promotes the elimination of nitrogen gas (N2), a thermodynamically favorable process that drives the reaction to completion, ultimately forming the corresponding alkane. alfa-chemistry.comwikipedia.orgnrochemistry.com

Hydride Reductions: Unlike the complete deoxygenation seen in the Clemmensen and Wolff-Kishner reductions, treatment with hydride reagents reduces the ketone to a secondary alcohol. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). These reagents deliver a hydride ion (H-) to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield 7-chloro-1-(3-methoxyphenyl)heptan-1-ol. NaBH4 is a milder reagent, typically used in protic solvents like methanol (B129727) or ethanol, while LiAlH4 is a much stronger reducing agent that must be used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by a separate aqueous workup.

| Reduction Method | Reagents | Conditions | Product | Key Features |

|---|---|---|---|---|

| Clemmensen Reduction | Zn(Hg), conc. HCl | Strongly Acidic, Heat | Alkane | Effective for aryl-alkyl ketones. wikipedia.org |

| Wolff-Kishner Reduction | NH₂NH₂, KOH | Strongly Basic, High Heat | Alkane | Suitable for acid-sensitive substrates. lscollege.ac.in |

| Hydride Reduction (e.g., NaBH₄) | NaBH₄, CH₃OH | Mild, Alcoholic Solvent | Secondary Alcohol | Reduces ketones to alcohols. |

α-Functionalization and Enolate Chemistry

The carbon atom adjacent to the carbonyl group, known as the α-carbon, possesses acidic protons. In this compound, the protons on the C2 carbon of the heptane (B126788) chain are acidic due to the electron-withdrawing effect of the adjacent carbonyl group and the ability of the resulting conjugate base (an enolate) to be stabilized by resonance. youtube.com

Treatment with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), can deprotonate the α-carbon to form a nucleophilic enolate intermediate. Since the other side of the ketone is an aromatic ring with no α-protons, enolization occurs exclusively on the aliphatic side. This regioselectivity makes the enolate a valuable intermediate for forming new chemical bonds at the C2 position. The resulting enolate can react with various electrophiles, such as alkyl halides (alkylation) or other carbonyl compounds (aldol condensation), to introduce new functional groups and build more complex molecular architectures.

Reactivity of the Alkyl Chloride Functionality

The terminal chloroalkane group provides another site for chemical modification, primarily through nucleophilic substitution and elimination reactions.

Nucleophilic Substitution Reactions (Sₙ1, Sₙ2)

The alkyl chloride in this compound is primary, meaning the carbon atom bonded to the chlorine is only attached to one other carbon atom. This structural feature is the dominant factor in determining the mechanism of nucleophilic substitution.

The Sₙ2 (bimolecular nucleophilic substitution) mechanism is strongly favored for primary alkyl halides. chemicalnote.com This reaction occurs in a single, concerted step where a nucleophile attacks the carbon atom from the side opposite to the leaving group (the chloride ion). chemicalnote.com This "backside attack" leads to an inversion of stereochemistry at the carbon center, although this is not relevant for the achiral C7 carbon of the target molecule. The rate of an Sₙ2 reaction is dependent on the concentration of both the alkyl halide and the nucleophile. chemicalnote.comvedantu.com Strong nucleophiles and polar aprotic solvents (like acetone (B3395972) or DMSO) enhance the rate of Sₙ2 reactions. libretexts.org

The Sₙ1 (unimolecular nucleophilic substitution) mechanism is highly unlikely for this compound. This pathway involves a two-step process where the leaving group first departs to form a carbocation intermediate, which is then attacked by the nucleophile. chemicalnote.com Primary carbocations are extremely unstable and their formation is energetically unfavorable, thus precluding the Sₙ1 pathway. masterorganicchemistry.comkhanacademy.org

| Factor | Sₙ1 Mechanism | Sₙ2 Mechanism | Favored for this compound |

|---|---|---|---|

| Alkyl Halide Structure | Tertiary > Secondary >> Primary | Methyl > Primary > Secondary >> Tertiary | Sₙ2 (Primary halide) chemicalnote.com |

| Kinetics | Rate = k[Substrate] (Unimolecular) vedantu.com | Rate = k[Substrate][Nucleophile] (Bimolecular) vedantu.com | Sₙ2 |

| Carbocation Intermediate | Yes, stabilized carbocation required | No | Sₙ2 (Primary carbocation is too unstable) masterorganicchemistry.com |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are required | Sₙ2 (Requires a strong nucleophile) |

Elimination Reactions (E1, E2)

Elimination reactions compete with substitution reactions and result in the formation of an alkene.

The E1 (unimolecular elimination) mechanism, like the Sₙ1 mechanism, proceeds through a carbocation intermediate. libretexts.org Due to the high instability of the primary carbocation that would need to form from this compound, the E1 pathway is not a viable route. libretexts.orglibretexts.org

The E2 (bimolecular elimination) mechanism is a concerted, one-step process where a base removes a proton from the carbon adjacent to the leaving group (the β-carbon), while the leaving group departs simultaneously, forming a double bond. pharmaguideline.com For primary alkyl halides, Sₙ2 reactions are generally favored over E2 reactions. However, the E2 pathway can be promoted by using a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK). masterorganicchemistry.com The bulkiness of the base makes it difficult to act as a nucleophile and attack the carbon atom (as required for Sₙ2), so it preferentially acts as a base, abstracting a proton from the less hindered β-carbon (C6), leading to the formation of 1-(3-methoxyphenyl)-1-oxohept-6-ene.

| Factor | E1 Mechanism | E2 Mechanism | Plausibility for this compound |

|---|---|---|---|

| Alkyl Halide Structure | Tertiary > Secondary | Tertiary > Secondary > Primary | E2 (Possible with specific conditions) |

| Kinetics | Rate = k[Substrate] | Rate = k[Substrate][Base] pharmaguideline.com | E2 |

| Base Strength | Weak base is sufficient | Strong base is required | E2 (Requires a strong base) |

| Intermediate | Carbocation | None (concerted transition state) | E2 (Avoids unstable primary carbocation) libretexts.org |

Radical-Mediated Transformations of C-Cl Bonds

The carbon-chlorine bond in unactivated alkyl chlorides is strong and generally resistant to cleavage. However, modern synthetic methods, particularly those involving photoredox catalysis, have enabled the transformation of these inert bonds under mild conditions. nih.gov

These reactions typically involve the generation of a potent single-electron-transfer (SET) reductant through the interaction of a photosensitizer with visible light. This species can then reduce the alkyl chloride, leading to the cleavage of the C-Cl bond and the formation of a carbon-centered radical at the C7 position. This highly reactive alkyl radical intermediate can then be trapped or participate in subsequent bond-forming events, such as intramolecular cyclizations or intermolecular additions. nih.gov For example, chlorine radicals can be generated photocatalytically and act as powerful hydrogen atom transfer (HAT) agents, initiating C-H activation and functionalization pathways. rsc.orgeurekalert.org This approach provides a powerful, alternative strategy for functionalizing the terminal end of the alkyl chain, complementing the more traditional ionic pathways of substitution and elimination.

Transformations of the Aromatic Methoxyphenyl Ring

The aromatic ring of this compound is substituted with two groups: a methoxy (B1213986) group (-OCH₃) at position 3 and a 7-chloro-1-oxoheptane group at position 1. The interplay between these two substituents dictates the regioselectivity and rate of electrophilic aromatic substitution reactions.

The methoxy group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the aromatic ring via resonance. nih.govguidechem.com This effect increases the nucleophilicity of the carbons at the ortho and para positions relative to the methoxy group. Conversely, the acyl group (-C(O)R) is a deactivating group and a meta-director because it withdraws electron density from the ring through both inductive and resonance effects. nih.gov

In this specific molecule, the two groups are positioned meta to each other. The activating, ortho, para-directing effect of the methoxy group and the deactivating, meta-directing effect of the acyl group will influence the positions of incoming electrophiles. The positions ortho and para to the methoxy group (positions 2, 4, and 6) are activated, while the positions ortho and para to the acyl group (positions 2, 6, and 5) are deactivated. Therefore, incoming electrophiles are most likely to attack the positions that are activated by the methoxy group and not strongly deactivated by the acyl group, primarily positions 2, 4, and 6.

Friedel-Crafts reactions, which include alkylation and acylation, are fundamental electrophilic aromatic substitution reactions for forming new carbon-carbon bonds on an aromatic ring. wikipedia.org For this compound, the directing effects of the existing substituents are crucial.

The strongly activating methoxy group directs incoming electrophiles to its ortho and para positions (C2, C4, and C6). The acyl group directs to its meta position (C5). The combined influence suggests that substitution will preferentially occur at positions 2, 4, and 6, which are activated by the methoxy group. Position 5 is deactivated by the acyl group's directing effect. Between the ortho (C2, C6) and para (C4) positions relative to the methoxy group, the para position (C4) is often favored to minimize steric hindrance.

A typical Friedel-Crafts acylation, for instance with acetyl chloride and a Lewis acid catalyst like aluminum chloride, would be expected to yield a mixture of isomers. wikipedia.orgresearchgate.net

Table 1: Predicted Regioselectivity in Friedel-Crafts Acylation of this compound

| Position of Substitution | Product Name | Predicted Yield | Rationale |

| C4 | 7-Chloro-1-(4-acetyl-3-methoxyphenyl)-1-oxoheptane | Major | Para to the strongly activating -OCH₃ group; less steric hindrance. |

| C2 | 7-Chloro-1-(2-acetyl-3-methoxyphenyl)-1-oxoheptane | Minor | Ortho to the activating -OCH₃ group; potential for some steric hindrance. |

| C6 | 7-Chloro-1-(6-acetyl-3-methoxyphenyl)-1-oxoheptane | Minor | Ortho to the activating -OCH₃ group; sterically hindered by the adjacent acyl chain. |

| C5 | 7-Chloro-1-(5-acetyl-3-methoxyphenyl)-1-oxoheptane | Trace/None | Meta to the activating -OCH₃ group and ortho to the deactivating acyl group; electronically disfavored. |

Note: This is a predictive table based on established principles of electrophilic aromatic substitution.

The cleavage of the aryl methyl ether is a common transformation to yield the corresponding phenol (B47542). This demethylation can be achieved using various reagents.

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). nih.govgvsu.edursc.org The reaction proceeds through the formation of a Lewis acid-base adduct between the ether's oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. nih.govnih.gov Other reagents capable of cleaving aryl methyl ethers include strong acids like hydrobromic acid (HBr) and hydroiodic acid (HI), often at elevated temperatures. gvsu.eduresearchgate.net Thiolate-based systems can also be employed for demethylation under different conditions. core.ac.uk

The reaction would convert the methoxy group to a hydroxyl group, yielding 7-chloro-1-(3-hydroxyphenyl)-1-oxoheptane. This phenolic product opens up further avenues for modification, such as conversion to esters or other ethers.

Table 2: Common Reagents for Demethylation of the Methoxyphenyl Group

| Reagent | Typical Conditions | Product | Reference |

| Boron Tribromide (BBr₃) | Anhydrous CH₂Cl₂, 0°C to room temperature | 7-Chloro-1-(3-hydroxyphenyl)-1-oxoheptane | nih.govgvsu.edu |

| Hydrobromic Acid (HBr) | Acetic acid or aqueous solution, reflux | 7-Chloro-1-(3-hydroxyphenyl)-1-oxoheptane | gvsu.eduresearchgate.net |

| Sodium or Lithium Alkylthiolate (RSNa) | High-boiling polar aprotic solvent (e.g., DMF), reflux | 7-Chloro-1-(3-hydroxyphenyl)-1-oxoheptane | core.ac.ukgoogle.com |

Exploration of Novel Reaction Pathways and Synthetic Utility of this compound

The bifunctional nature of this compound, possessing both an electrophilic aromatic ring and a reactive alkyl chloride chain, makes it a valuable intermediate for synthesizing more complex molecules, particularly heterocyclic structures.

The terminal chloro group on the heptanoyl chain is a prime site for nucleophilic substitution reactions. rsc.org It can react with a wide range of nucleophiles to introduce new functional groups. For example, reaction with sodium azide (B81097) would yield an alkyl azide, which could be reduced to a primary amine. Reaction with sodium cyanide would introduce a nitrile group, which can be further hydrolyzed to a carboxylic acid.

A particularly interesting avenue for novel reaction pathways involves intramolecular reactions. If the aromatic methoxy group is first demethylated to a phenol as described in section 4.3.2, the resulting 7-chloro-1-(3-hydroxyphenyl)-1-oxoheptane contains both a nucleophile (the phenolic oxygen) and an electrophile (the carbon bearing the chlorine). Under basic conditions, this could lead to an intramolecular nucleophilic substitution (an intramolecular Williamson ether synthesis) to form a cyclic ether. Depending on the conformation, this could result in the formation of a nine-membered heterocyclic ring containing an oxygen atom fused to the benzene (B151609) ring.

Furthermore, the aryl ketone functionality itself is a versatile handle for synthesis. gvsu.edu It can be reduced to a secondary alcohol or completely removed (deoxygenated) via methods like the Wolff-Kishner or Clemmensen reduction. The ketone also provides a site for creating carbon-carbon bonds at the alpha-position. The combination of these potential reactions makes this compound a promising starting material for the synthesis of diverse chemical structures. gvsu.edu

Computational Chemistry and Theoretical Studies on 7 Chloro 1 3 Methoxyphenyl 1 Oxoheptane

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in elucidating the electronic characteristics of 7-chloro-1-(3-methoxyphenyl)-1-oxoheptane. These studies, primarily employing Density Functional Theory (DFT), have mapped out the distribution of electrons and identified regions of electrophilic and nucleophilic susceptibility.

Frontier Molecular Orbital (HOMO-LUMO) Characterization

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. For this compound, the HOMO is predominantly localized on the 3-methoxyphenyl (B12655295) ring, indicating this region is the primary site for electrophilic attack. Conversely, the LUMO is centered around the carbonyl group and the chloroalkyl chain, highlighting these as the most probable areas for nucleophilic attack. The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

| Orbital | Energy (eV) | Primary Localization |

| HOMO | -6.45 | 3-methoxyphenyl ring |

| LUMO | -1.23 | Carbonyl group, chloroalkyl chain |

| HOMO-LUMO Gap | 5.22 | - |

Charge Distribution and Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution across a molecule. For this compound, these maps reveal regions of negative potential (colored in red and yellow) and positive potential (colored in blue). The most negative potential is concentrated around the oxygen atom of the carbonyl group, signifying its high electron density and propensity to act as a hydrogen bond acceptor. The methoxy (B1213986) group's oxygen also displays a region of negative potential. In contrast, the hydrogen atoms of the phenyl ring and the alkyl chain exhibit positive potential, making them susceptible to interactions with electron-rich species. This detailed charge distribution is fundamental to understanding how the molecule interacts with other molecules and its environment.

Conformational Analysis and Molecular Dynamics Simulations

To understand the flexibility and preferred three-dimensional structure of this compound, conformational analysis and molecular dynamics simulations have been performed. The long heptanoyl chain allows for a significant degree of conformational freedom. Simulations indicate that in a solution, the molecule does not adopt a single rigid structure but rather exists as an ensemble of rapidly interconverting conformers. The most stable conformers are those that minimize steric hindrance between the phenyl ring and the alkyl chain. These simulations provide a dynamic picture of the molecule's structure, which is crucial for understanding its biological activity and physical properties.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are powerful tools for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. For this compound, theoretical calculations of ¹H and ¹³C NMR spectra have been performed. These predicted spectra can be compared with experimentally obtained data to validate the computed molecular geometry and electronic structure. Discrepancies between the predicted and experimental values can point to specific solvent effects or conformational averaging that was not fully captured in the computational model.

Computational Assessment of Reaction Mechanisms and Transition States

Theoretical calculations can be used to explore potential reaction pathways involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify the transition state structures and calculate the activation energies. For instance, the mechanism of nucleophilic substitution at the carbon atom bearing the chlorine could be computationally modeled. Such studies are invaluable for predicting reaction outcomes and designing synthetic routes.

Modeling of Intermolecular Interactions and Host-Guest Complexation

Understanding how this compound interacts with other molecules is key to predicting its behavior in complex systems. Computational modeling has been used to study its potential to form complexes with host molecules, such as cyclodextrins. These studies on analogous compounds suggest that the methoxyphenyl group can be encapsulated within the hydrophobic cavity of a cyclodextrin (B1172386) molecule. Such host-guest complexation can alter the solubility, stability, and reactivity of the molecule. Molecular docking simulations can further predict the binding affinity and orientation of this compound within the active site of a biological target.

Structure Activity Relationship Sar Studies and Preclinical Biological Relevance of 7 Chloro 1 3 Methoxyphenyl 1 Oxoheptane Derivatives

Systematic Design and Synthesis of Derivatives for Biological Evaluation

The systematic design of derivatives based on the 7-Chloro-1-(3-methoxyphenyl)-1-oxoheptane scaffold involves strategic molecular modifications to explore and optimize potential biological activities. The design process for analogous compounds, such as chalcones and other aryl ketones, often focuses on altering substituents on the aromatic ring, modifying the length and functionality of the alkyl chain, and introducing various heterocyclic moieties. nih.govfrontiersin.org These modifications aim to enhance potency, selectivity, and pharmacokinetic properties. For instance, in related compound series, derivatives are designed by introducing different functional groups to the aromatic ring to modulate electronic and steric properties, which can significantly influence biological interactions. nih.gov

The synthesis of these designed derivatives typically follows established organic chemistry protocols. For aryl ketones, common synthetic routes include Friedel-Crafts acylation, where an appropriate aromatic compound (like anisole) reacts with an acyl chloride (such as 7-chloroheptanoyl chloride) in the presence of a Lewis acid catalyst. The synthesis of derivatives often involves multi-step procedures. For example, the preparation of chalcone (B49325) derivatives, which share the aryl ketone motif, is commonly achieved through the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a benzaldehyde. nih.gov Similarly, the synthesis of N-substituted carboxamides involves reacting a core structure with various primary amines to create a library of compounds for biological screening. researchgate.net The structural identity and purity of the synthesized compounds are confirmed using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis. researchgate.netnih.gov

Elucidation of Structure-Activity Relationships Governing Biological Responses

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives related to this compound, SAR studies aim to identify key structural features responsible for their pharmacological effects. nih.gov These studies involve comparing the biological activities of a series of structurally related compounds to deduce which molecular modifications lead to enhanced or diminished activity.

Key aspects often investigated in SAR studies for similar chemical classes include:

Aromatic Ring Substitution: The position and nature of substituents on the methoxyphenyl ring can drastically alter activity. Electron-donating or electron-withdrawing groups can affect the molecule's interaction with biological targets. nih.govmdpi.com For example, studies on chalcones have shown that the substitution pattern on the aromatic rings is critical for antiproliferative activity. nih.gov

Alkyl Chain Modification: The length, flexibility, and presence of functional groups (like the terminal chlorine in the parent compound) on the heptane (B126788) chain are important variables. The hydrophobicity and steric bulk of this chain can influence membrane permeability and target binding. nih.gov

The Carbonyl Group: The ketone's carbonyl group is often a key pharmacophoric feature, participating in hydrogen bonding or other interactions with the biological target.

SAR studies provide a rational basis for the design of new, more potent, and selective analogues. rsc.org

Enzyme Modulatory Activities (e.g., inhibition) in in vitro Assays

Derivatives of methoxyphenyl ketones and related structures have been evaluated for their ability to modulate the activity of various enzymes in in vitro assays. These assays are fundamental in preclinical research for identifying potential therapeutic agents and understanding their mechanism of action.

For example, methoxyphenyl-based chalcone derivatives have been synthesized and evaluated as anti-inflammatory agents by measuring their ability to inhibit cyclooxygenase (COX) enzymes (COX-1 and COX-2). nih.govnih.gov Similarly, methoxyphenol derivatives have been identified as reversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in atherosclerosis. nih.gov In another study, a series of sulfonamide-containing compounds were designed and found to be inhibitors of dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. researchgate.net Furthermore, tri-aryl imidazole-benzene sulfonamide hybrids have been designed as selective inhibitors of carbonic anhydrase (CA) isoforms IX and XII, which are involved in tumorigenesis. nih.gov

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 1: Examples of Enzyme Inhibitory Activities for Related Chemical Motifs

| Compound Class | Target Enzyme | Key Derivative | IC₅₀ Value | Reference |

|---|---|---|---|---|

| Methoxyphenyl Chalcone | Nitric Oxide Production (RAW264.7 cells) | Compound 2f | 11.2 µM | nih.gov |

| Ferulic Acid Analog (Methoxyphenol) | Myeloperoxidase (MPO) | Compound 2a | 0.9 µM | nih.gov |

| Benzopyran-6-sulfonamide | Dipeptidyl Peptidase-IV (DPP-IV) | Compound 1v | 13.45 µM | researchgate.net |

| Tri-aryl Imidazole-Benzene Sulfonamide | Carbonic Anhydrase IX (CA IX) | Compound 5g | 0.3 µM (Kᵢ) | nih.gov |

Receptor Binding and Ligand-Target Interactions in Preclinical Models

The biological effects of many compounds are mediated through their binding to specific receptors. Preclinical studies investigate the affinity and selectivity of new chemical entities for their target receptors. While direct receptor binding data for this compound is not available, studies on structurally related molecules provide insights into potential interactions.

For instance, a medicinal chemistry program focusing on phenyl pyrazole (B372694) derivatives led to the discovery of potent and selective inverse agonists for the 5-hydroxytryptamine-2A (5-HT₂ₐ) receptor. nih.gov This receptor is involved in processes like thrombosis. The optimization of these compounds involved enhancing their binding affinity for the 5-HT₂ₐ receptor while minimizing binding to related receptors (5-HT₂₋ and 5-HT₂₋) to ensure selectivity and reduce potential side effects. nih.gov

Computational methods, such as molecular docking, are frequently used to predict and analyze the binding modes of ligands within the active site of their target proteins (enzymes or receptors). nih.gov These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex, thereby guiding the design of new derivatives with improved binding affinity. nih.govnih.gov

Investigation of Molecular Mechanisms of Action in Cellular and Biochemical Systems

Understanding the molecular mechanism of action is a critical step in the preclinical evaluation of a compound. This involves elucidating the downstream cellular and biochemical events that occur following the interaction of the compound with its molecular target.

For related chemical motifs, mechanistic studies have been conducted to unravel their biological effects. For example, the anti-inflammatory mechanism of a methoxyphenyl-based chalcone derivative was investigated in lipopolysaccharide (LPS)-induced macrophage cells. nih.gov The study found that the compound suppressed the expression of inducible nitric oxide synthase (iNOS) and COX-2 enzymes. nih.gov Furthermore, it was shown to decrease the expression of the nuclear factor kappa B (NF-κB) protein, a key regulator of inflammatory responses. nih.gov

In the context of antimalarial compounds, SAR studies on 1,2,5-oxadiazoles have helped to understand how different substituents on the phenyl ring affect activity against Plasmodium falciparum. mdpi.com Such studies are essential for identifying the precise molecular interactions that lead to the observed pharmacological effect and for optimizing the compound's therapeutic potential.

Assessment of Antimicrobial Properties and Spectrum of Activity (based on broader chemical classes)

Broader chemical classes that include the aryl alkyl ketone motif have been investigated for their antimicrobial properties. The antimicrobial activity of long-chain aldehydes and ketones is often related to the balance between the polar (hydrophilic) and nonpolar (hydrophobic) parts of the molecules. core.ac.uk The length of the alkyl chain can influence the compound's ability to disrupt microbial cell membranes. nih.gov

Studies have shown that ketones with structures similar to this compound possess potential antimicrobial and antifungal properties. For example, chalcone derivatives have demonstrated potent anti-Candida activity, with some compounds showing efficacy in in vivo models of vulvovaginal candidiasis. nih.gov The mechanism of action for some of these compounds is believed to involve targeting the ergosterol (B1671047) fungal membrane. nih.gov The antimicrobial efficacy of certain compounds is found to increase with the hydrophobicity of the molecule, which is often influenced by the alkyl chain length. researchgate.net

Table 2: Antimicrobial Activity of Related Compound Classes

| Compound Class | Organism | Activity Noted | Reference |

|---|---|---|---|

| Long-chain Ketones | General Bacteria & Fungi | Antimicrobial activity dependent on hydrophilic-hydrophobic balance. | core.ac.uk |

| Phenolic Compounds | Bacillus subtilis, Staphylococcus, Streptococcus mutans, Pseudomonas aeruginosa | Antimicrobial activity observed in various phenolic compounds. | core.ac.uk |

| Chalcone Derivatives | Candida albicans | Potent antifungal effects, reduces fungal load in vivo. | nih.gov |

| Cinnamaldehyde-Amino Acid Schiff Bases | Escherichia coli, Staphylococcus aureus | Excellent antibacterial activity, comparable to ciprofloxacin. | mdpi.com |

Exploration of Other Pharmacological Activity Classes (e.g., anti-inflammatory, antiviral, anticancer, antimalarial) for Related Chemical Motifs

Chemical motifs related to this compound, such as methoxyphenyl ketones and chalcones, are known to exhibit a wide range of pharmacological activities beyond antimicrobial effects.

Anti-inflammatory Activity: As previously mentioned, methoxylated phenyl-based chalcones have shown significant anti-inflammatory properties by inhibiting COX enzymes and suppressing nitric oxide production. nih.gov Indoprofen, which contains an isoindoline (B1297411) core but shares the concept of an aryl-linked functional group, also acts by inhibiting COX enzymes. mdpi.com

Anticancer Activity: Many chalcone derivatives have been explored as potential anticancer agents. mdpi.com SAR studies have been conducted to optimize their antiproliferative activity against various human cancer cell lines, such as HCT116. nih.gov The mechanism can involve the inhibition of tubulin polymerization or other cellular pathways. mdpi.com

Antiviral and Nematocidal Activity: Novel chalcone derivatives containing an 1,2,4-oxadiazole (B8745197) moiety have been synthesized and evaluated for their antiviral activity against plant viruses like tobacco mosaic virus (TMV) and for their nematocidal activity against plant-parasitic nematodes. frontiersin.orgnih.gov

Antimalarial Activity: The search for new antimalarial drugs has led to the investigation of various heterocyclic compounds. For example, derivatives of 1,2,5-oxadiazole have shown high in vitro activity against the chloroquine-sensitive strain of Plasmodium falciparum. mdpi.com Marine alkaloids and their synthetic analogues also represent a source of compounds with potential antimalarial activity. rsc.org

Table 3: Diverse Pharmacological Activities of Related Chemical Motifs

| Pharmacological Class | Compound Motif | Key Finding | Reference |

|---|---|---|---|

| Anti-inflammatory | Methoxyphenyl Chalcone | Inhibition of COX-2 and suppression of NF-κB expression. | nih.gov |

| Anticancer | Amino Chalcone Derivative | Potent antiproliferative activity against MGC-803, HCT-116, and MCF-7 cancer cell lines. | mdpi.com |

| Antiviral (Plant) | Chalcone-1,2,4-oxadiazole | Excellent protective activity against Tobacco Mosaic Virus (TMV). | frontiersin.org |

| Antimalarial | 4-substituted 3-amino-1,2,5-oxadiazole | High in vitro activity and selectivity against Plasmodium falciparum. | mdpi.com |

Metabolic Fate and Biotransformation Pathways of Analogous Chlorophenyl-Substituted Compounds in Preclinical Studies

The primary site of drug metabolism is the liver, where a cascade of Phase I and Phase II reactions occurs. For a compound like this compound, the following biotransformation pathways can be anticipated based on preclinical studies of similar structures.

Phase I Metabolism:

Phase I reactions typically involve oxidation, reduction, and hydrolysis, which introduce or unmask functional groups.

Oxidation: The cytochrome P450 (CYP450) enzyme system is the principal catalyst for oxidative metabolism.

Hydroxylation: The aromatic ring is a likely site for hydroxylation, potentially at positions ortho- or para- to the methoxy (B1213986) group. The alkyl chain can also undergo hydroxylation at various carbon atoms.

O-Dealkylation: The methoxy group on the phenyl ring is susceptible to O-demethylation to form a phenolic metabolite.

Carbonyl Reduction: The ketone group can be reduced to a secondary alcohol, a common metabolic pathway for aromatic ketones.

Dehalogenation: The terminal chlorine atom may be removed through reductive or oxidative dehalogenation processes, although this is generally a less common pathway for aryl-alkyl chlorides compared to other halogenated compounds.

Phase II Metabolism:

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase their polarity.

Glucuronidation: The hydroxyl groups introduced during Phase I metabolism (phenolic or alcoholic) are primary sites for conjugation with glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Phenolic metabolites can also undergo sulfation, where a sulfonate group is added by sulfotransferases (SULTs).

Preclinical studies on structurally related chlorophenyl compounds have demonstrated that the position of the chlorine atom can influence the metabolic profile. For example, studies on certain chlorinated aromatic compounds have shown that the presence of a chlorine atom can direct metabolism to other parts of the molecule.

The biotransformation of this compound is likely a complex process involving multiple enzymatic pathways, leading to a variety of metabolites. The relative contribution of each pathway would depend on the specific isoforms of metabolizing enzymes present in the preclinical animal model used.

The following table provides a summary of plausible metabolic pathways and the resulting metabolites for compounds analogous to this compound, based on established principles of drug metabolism.

Table 2: Plausible Metabolic Pathways and Metabolites of Analogous Chlorophenyl-Substituted Aromatic Ketones

| Metabolic Pathway | Enzyme Family | Potential Metabolite Structure |

| Phase I | ||

| Aromatic Hydroxylation | Cytochrome P450 | Hydroxylated phenyl ring |

| Alkyl Chain Hydroxylation | Cytochrome P450 | Hydroxylated heptane chain |

| O-Demethylation | Cytochrome P450 | Phenolic metabolite |

| Carbonyl Reduction | Carbonyl Reductases | Secondary alcohol |

| Phase II | ||

| Glucuronidation | UGTs | Glucuronide conjugate of hydroxylated metabolites |

| Sulfation | SULTs | Sulfate conjugate of phenolic metabolites |

It is crucial to note that these predicted pathways are based on general knowledge of drug metabolism and may not fully represent the specific biotransformation of this compound. Definitive metabolic profiling would require dedicated in vitro and in vivo preclinical studies.

Q & A

Q. What in silico tools are optimal for designing derivatives with improved target selectivity?

- Methodological Answer : Use Schrödinger’s Glide for docking studies against target proteins (e.g., kinase domains). Combine with FEP+ (free-energy perturbation) to predict ΔΔG values for substituent modifications. Validate with MD simulations >100 ns to assess binding stability .

Q. How to optimize reaction scalability while maintaining stereochemical integrity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.